6-Oxaspiro[2.5]octane-1-sulfonyl chloride
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Overview
Description
6-Oxaspiro[2.5]octane-1-sulfonyl chloride is a chemical compound with the molecular formula C7H11ClO3S. It is known for its unique spirocyclic structure, which consists of a spiro-connected oxetane and sulfonyl chloride group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxaspiro[2.5]octane-1-sulfonyl chloride typically involves the reaction of oxetane derivatives with sulfonyl chloride reagents. One common method includes the use of oxetane-2-carboxylic acid as a starting material, which undergoes chlorosulfonation to yield the desired sulfonyl chloride compound. The reaction conditions often involve the use of chlorosulfonic acid or thionyl chloride as chlorinating agents, under controlled temperature and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
6-Oxaspiro[2.5]octane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran (THF)
Catalysts: Tertiary amines, such as triethylamine, are often used to facilitate substitution reactions.
Major Products Formed
The major products formed from the reactions of this compound include sulfonamides, sulfonates, and sulfonothioates, depending on the nucleophile used in the substitution reaction .
Scientific Research Applications
6-Oxaspiro[2.5]octane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s reactivity makes it useful in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Biological Studies: It is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Industrial Applications: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 6-Oxaspiro[2.5]octane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate to introduce sulfonyl functional groups into target molecules .
Comparison with Similar Compounds
Similar Compounds
- 6-Oxaspiro[2.5]octane-1-sulfonyl chloride
- Oxaspiro[2.5]octane derivatives and analogs
Uniqueness
This compound is unique due to its specific spirocyclic structure and the position of the sulfonyl chloride group. This structural feature imparts distinct reactivity and properties compared to other similar compounds, making it valuable in specialized synthetic applications .
Properties
IUPAC Name |
6-oxaspiro[2.5]octane-2-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO3S/c8-12(9,10)6-5-7(6)1-3-11-4-2-7/h6H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPHREWOMXMOFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC2S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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